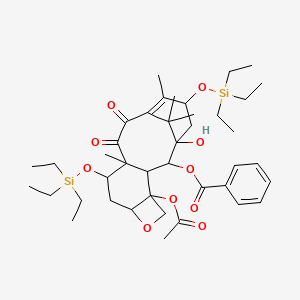

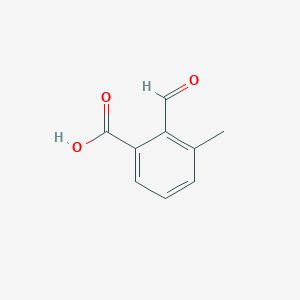

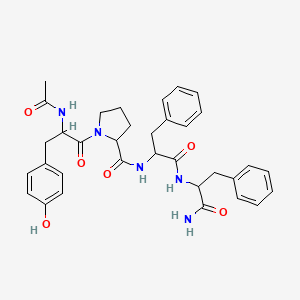

![molecular formula C52H61F3N8O9S B12292851 N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)

N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SNIPER(ABL)-024 es una molécula pequeña quimérica diseñada para inducir la degradación de la proteína de fusión BCR-ABL, que está implicada en la leucemia mieloide crónicaEstas moléculas reclutan ubiquitina ligasas de proteína inhibidora de la apoptosis a proteínas diana, lo que lleva a su degradación a través del sistema ubiquitina-proteasoma .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de SNIPER(ABL)-024 implica la conjugación de un ligando para la proteína BCR-ABL con un ligando para la ubiquitina ligasa de proteína inhibidora de la apoptosis. El proceso generalmente incluye los siguientes pasos:

Síntesis de Ligandos: Síntesis separada del ligando BCR-ABL y el ligando de la proteína inhibidora de la apoptosis.

Unión de Enlazadores: Se une un enlazador químico a uno de los ligandos.

Conjugación: Los dos ligandos se conjugan a través del enlazador para formar la molécula quimérica final

Métodos de Producción Industrial

La producción industrial de SNIPER(ABL)-024 implicaría escalar la ruta sintética descrita anteriormente. Esto incluye optimizar las condiciones de reacción, como la temperatura, el solvente y el catalizador para garantizar un alto rendimiento y pureza. El proceso también implicaría medidas rigurosas de control de calidad para garantizar la consistencia y seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

SNIPER(ABL)-024 principalmente experimenta los siguientes tipos de reacciones:

Ubiquitinación: El compuesto induce la ubiquitinación de la proteína BCR-ABL, marcándola para su degradación por el proteasoma.

Degradación Proteasómica: Después de la ubiquitinación, la proteína BCR-ABL se degrada por el proteasoma.

Reactivos y Condiciones Comunes

Reactivos: La síntesis involucra reactivos como agentes de acoplamiento, solventes y catalizadores.

Condiciones: Las condiciones típicas incluyen temperatura controlada, pH y tiempo de reacción para garantizar una conjugación óptima y estabilidad del producto final

Productos Principales

Aplicaciones Científicas De Investigación

SNIPER(ABL)-024 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar las vías de degradación de proteínas y el sistema ubiquitina-proteasoma.

Biología: Ayuda a comprender el papel de BCR-ABL en la señalización celular y la progresión del cáncer.

Medicina: Potencial agente terapéutico para el tratamiento de la leucemia mieloide crónica al dirigirse y degradar la proteína BCR-ABL.

Industria: Puede usarse en el desarrollo de nuevas terapias dirigidas y descubrimiento de fármacos

Mecanismo De Acción

SNIPER(ABL)-024 ejerce sus efectos al reclutar la ubiquitina ligasa de proteína inhibidora de la apoptosis a la proteína BCR-ABL. Este reclutamiento conduce a la ubiquitinación de BCR-ABL, marcándola para su degradación por el proteasoma. La degradación de BCR-ABL da como resultado la inhibición de la proliferación celular y la inducción de apoptosis en las células de leucemia mieloide crónica .

Comparación Con Compuestos Similares

Compuestos Similares

- SNIPER(ABL)-2

- SNIPER(ABL)-3

- Quimeras de direccionamiento a proteólisis (PROTAC)

Singularidad

SNIPER(ABL)-024 es único en su capacidad de dirigirse específicamente a la proteína BCR-ABL para su degradación. A diferencia de otros compuestos similares, se ha optimizado para una mayor eficacia y selectividad en la degradación de BCR-ABL, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas en la leucemia mieloide crónica .

Propiedades

Fórmula molecular |

C52H61F3N8O9S |

|---|---|

Peso molecular |

1031.1 g/mol |

Nombre IUPAC |

N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C52H61F3N8O9S/c1-34(56-2)48(65)62-46(35-9-4-3-5-10-35)51(67)63-21-8-15-44(63)50-61-43(32-73-50)47(64)37-12-7-14-41(30-37)71-28-27-70-26-25-69-24-23-68-22-20-57-49(66)38-13-6-11-36(29-38)42-31-45(59-33-58-42)60-39-16-18-40(19-17-39)72-52(53,54)55/h6-7,11-14,16-19,29-35,44,46,56H,3-5,8-10,15,20-28H2,1-2H3,(H,57,66)(H,62,65)(H,58,59,60) |

Clave InChI |

WDQUTOHXUGVTJQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

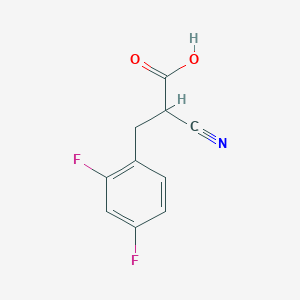

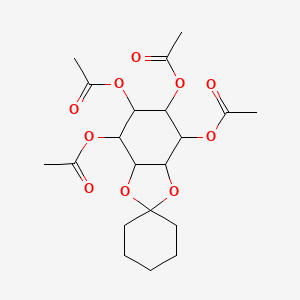

![[(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292769.png)

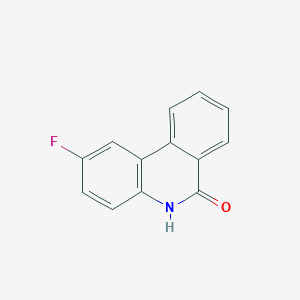

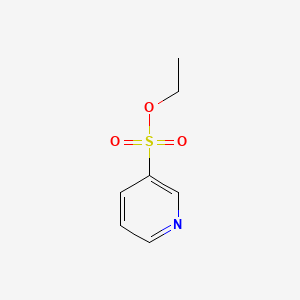

![13-[5-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B12292784.png)

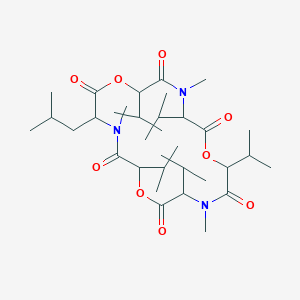

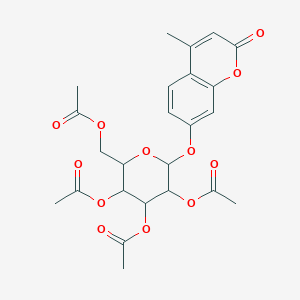

![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B12292797.png)

![8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B12292818.png)